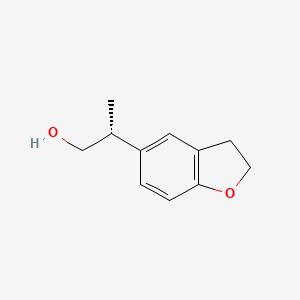

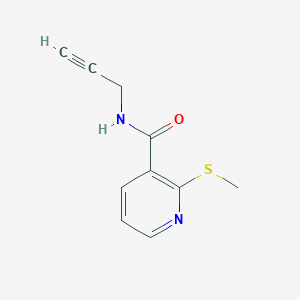

![molecular formula C13H15N3O2S B2795704 Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate CAS No. 890013-62-4](/img/structure/B2795704.png)

Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R-O-CO-NR’R’‘, where R, R’, and R’’ can be a variety of atoms or groups of atoms. The specific compound you mentioned seems to contain a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a thiazole ring attached to a carbamate group. Thiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The carbamate group (O-CO-NR’R’') would be attached to one of the nitrogen atoms in the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. Some general properties of carbamates can be predicted, such as their polarity and potential for hydrogen bonding .Scientific Research Applications

Chemical Properties and Occurrence

Ethyl carbamate (EC) or urethane is widely found at low levels in many fermented foods and beverages. Despite its low concentration range, ethyl carbamate is classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC). Its formation mechanisms vary from simple ethanolysis of urea in fermented foods to complex chemical reactions in alcoholic beverages. Ethyl carbamate's presence and concentrations are influenced by various factors, including the fermentation process and the raw materials used. This understanding is crucial for developing strategies to minimize EC levels in food and beverages, enhancing food safety and consumer health (Weber & Sharypov, 2009).

Toxicological Concerns and Assessment

The genotoxic and carcinogenic properties of ethyl carbamate have prompted extensive research into its effects on health. Studies have shown that ethyl carbamate induces tumors in various animals and possesses a carcinogenic influence that is greater in neonatal mice, suggesting a need for careful consideration of its presence in food products. The evaluation of its toxic effects is essential for establishing safe consumption levels and for the regulatory assessment of food and beverage safety (Field & Lang, 1988).

Analytical Detection and Reduction Strategies

Advancements in analytical techniques have improved the detection of ethyl carbamate in foods and beverages, facilitating the monitoring of its levels. These methods range from gas chromatography coupled to mass spectrometry (GC-MS) to high-performance liquid chromatography (HPLC), enabling precise quantification. Additionally, various strategies have been developed to reduce EC levels, including optimizing fermentation conditions and removing precursors through enzymatic and chemical methods. Such strategies are critical for mitigating ethyl carbamate's health risks while maintaining the quality of fermented products (Zhao Gong-ling, 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways and have downstream effects on cellular processes.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-3-18-13(17)16-11-10(15-12(14)19-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQZVIVGUNJFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(S1)N)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

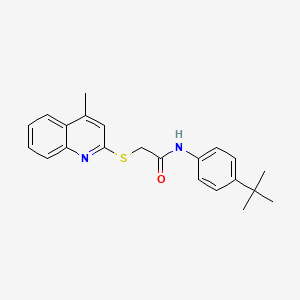

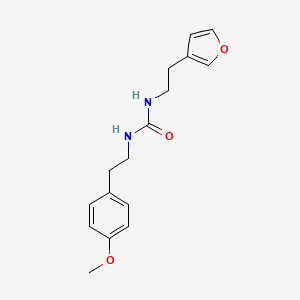

![1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795621.png)

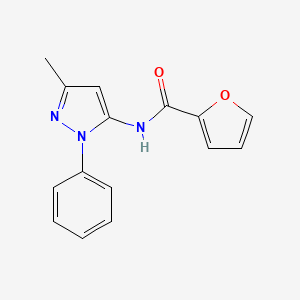

![2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795624.png)

![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2795631.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2795633.png)

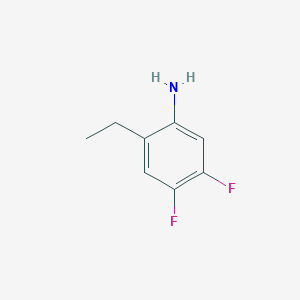

![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2795637.png)

![2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2795638.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2795639.png)

![2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2795644.png)